molecular formula C9H9BrClNO B7580213 N-(2-bromo-5-methylphenyl)-2-chloroacetamide

N-(2-bromo-5-methylphenyl)-2-chloroacetamide

Cat. No. B7580213
M. Wt: 262.53 g/mol
InChI Key: QJXDISQBPMVHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-5-methylphenyl)-2-chloroacetamide, commonly known as BMCA, is an organic compound that has been extensively studied for its potential applications in scientific research. BMCA is a white crystalline solid that is soluble in organic solvents like dimethylformamide and dichloromethane. This compound has a molecular weight of 276.56 g/mol and a melting point of 101-104°C.

Scientific Research Applications

BMCA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BMCA has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, BMCA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This suggests that BMCA may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. BMCA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, BMCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
BMCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BMCA inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BMCA has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, BMCA has been shown to inhibit the growth of tumors and prolong survival in mice with implanted tumors. BMCA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BMCA has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. BMCA has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, BMCA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. However, there are also limitations to using BMCA in lab experiments. For example, the mechanism of action of BMCA is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, the effects of BMCA on normal cells and tissues are not well characterized, which makes it difficult to assess its potential toxicity.

Future Directions

There are several future directions for research on BMCA. One area of interest is the development of BMCA derivatives with improved potency and specificity for cancer cells. Additionally, further studies are needed to fully characterize the mechanism of action of BMCA and to identify its molecular targets. This information could help to design more targeted experiments and to develop more effective drugs based on BMCA. Finally, studies are needed to assess the potential toxicity of BMCA and its derivatives in normal cells and tissues, in order to determine their safety for use in humans.

Synthesis Methods

BMCA can be synthesized through a multi-step process involving the reaction of 2-bromo-5-methylaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base like triethylamine, which facilitates the formation of the amide bond. The resulting product is then purified through recrystallization to obtain pure BMCA. This synthesis method has been optimized to yield high purity and high yield of BMCA.

properties

IUPAC Name

N-(2-bromo-5-methylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-7(10)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDISQBPMVHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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